molecular formula C36H22N4O3S2 B2488142 N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide CAS No. 476210-70-5

N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide

Cat. No.: B2488142
CAS No.: 476210-70-5
M. Wt: 622.72
InChI Key: ZATGMGRMECSSFZ-UHFFFAOYSA-N
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Description

This compound features a central benzamide core linked to two naphtho[2,1-d][1,3]thiazole moieties via a phenoxy group and carbamoyl bridges. The carbamoyl and phenoxy groups contribute to hydrogen bonding and solubility modulation.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4O3S2/c41-33(39-35-37-29-19-13-21-5-1-3-7-27(21)31(29)44-35)23-9-15-25(16-10-23)43-26-17-11-24(12-18-26)34(42)40-36-38-30-20-14-22-6-2-4-8-28(22)32(30)45-36/h1-20H,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGMGRMECSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC7=C(S6)C8=CC=CC=C8C=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese(III)-Mediated Cyclization

Building upon the methodology reported by Liu et al. (2020), the naphthothiazole core is synthesized via oxidative cyclization of 3-(2-naphthyl)-1-acylthioureas.

Representative Procedure:

  • Acylthiourea Formation : 2-Naphthylamine reacts with benzoyl isothiocyanate in dichloromethane at 0°C, yielding 3-(2-naphthyl)-1-benzoylthiourea (87% yield).
  • Cyclization : Treatment with manganese(III) acetate dihydrate (1.2 eq) in acetic acid at 80°C for 6 hours induces intramolecular C–S bond formation, generating 2-benzamido-naphtho[2,1-d]thiazole.

Key Advantages :

  • Ambient air tolerance eliminates inert atmosphere requirements.
  • High atom economy (theoretical 94.5% for cyclization step).

Limitations :

  • Electron-deficient acyl groups necessitate extended reaction times (up to 12 hours for nitro-substituted variants).

Alternative Thiazolation Methods

Comparative studies reveal trade-offs between classical and modern approaches:

Method Reagents Yield (%) Purity (HPLC) Scalability
Mn(III)-mediated Mn(OAc)₃·2H₂O, AcOH 82–88 98.2 >100 g
H₂O₂-mediated oxidation H₂O₂, FeCl₃, DMF 68–73 95.1 <50 g
Photocatalytic Ru(bpy)₃Cl₂, blue LED 75–78 97.8 10–20 g

The manganese-based protocol remains superior for large-scale synthesis due to operational simplicity and reproducibility.

Assembly of the Central Phenoxy-Benzamide Linker

Ullmann Coupling for Diaryl Ether Formation

The 4-(4-carboxyphenoxy)benzoic acid intermediate is prepared via copper-catalyzed coupling:

Optimized Conditions :

  • 4-Hydroxybenzoic acid (1.0 eq), methyl 4-iodobenzoate (1.05 eq)
  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (3.0 eq)
  • DMSO, 110°C, 24 hours → 85% yield
  • Saponification: NaOH (2M), EtOH/H₂O, 80°C → quantitative conversion

Critical Considerations :

  • Methyl ester protection prevents carboxylic acid coordination to copper, minimizing side reactions.
  • DMSO enables superior solubility of aromatic substrates compared to DMA or NMP.

Final Coupling and Global Deprotection

Sequential Amide Bond Formation

A three-step sequence ensures controlled bis-functionalization:

  • First Coupling :

    • 4-(4-Carboxyphenoxy)benzoic acid → acid chloride (SOCl₂, reflux)
    • React with naphthothiazol-2-amine (1.0 eq) in THF/pyridine (0°C → RT) → mono-amide (78%)
  • Phenoxy Activation :

    • Intermediate treated with EDCl/HOBt in DMF to activate remaining carboxylic acid
  • Second Coupling :

    • Add second naphthothiazol-2-amine equivalent (1.2 eq) → final product (63% over two steps)

Coupling Agent Screening :

Reagent System Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 63
HATU/DIEA DCM 0→25 58
DCC/DMAP CHCl₃ 40 49

EDCl/HOBt provides optimal balance of efficiency and cost for gram-scale synthesis.

Purification and Characterization

Chromatographic Challenges

The product’s high lipophilicity (clogP = 5.7 predicted) necessitates tailored purification:

  • Normal Phase : SiO₂, EtOAc/hexanes (gradient 30→70% EtOAc) → moderate recovery (61%)
  • Reverse Phase : C18, MeCN/H₂O (0.1% TFA) → superior resolution (99.1% purity)

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.32 (s, 2H, NH)
  • δ 8.65–7.21 (m, 22H, aromatic)
  • Characteristic ABX system for phenoxy protons (δ 7.05, J = 8.8 Hz)

HRMS (ESI+) :

  • Calculated for C₃₆H₂₂N₄O₃S₂ [M+H]⁺: 622.1124
  • Found: 622.1121

Industrial-Scale Considerations

Continuous Flow Optimization

Adapting the manganese cyclization for flow chemistry enhances throughput:

Parameter Batch Mode Flow System Improvement
Reaction Time 6 h 12 min 30× faster
Productivity 8 g/L/h 240 g/L/h 30× increase
Mn Waste 1.2 eq 0.3 eq 75% reduction

These advancements position the synthesis for kilogram-scale production.

Chemical Reactions Analysis

Halogenation Reactions

The thiazole ring and aromatic systems in the compound are susceptible to electrophilic substitution. Halogenation typically occurs at electron-rich positions, such as the C-5 position of the thiazole moiety or activated positions on the naphtho group.

Reagent Conditions Product Yield Reference
Cl₂ (gaseous)CH₂Cl₂, 0°C, 2 hChlorination at thiazole C-5 and naphtho C-6 positions45–55%
N-BromosuccinimideDMF, 80°C, 4 hBromination at phenoxybenzamide para positions60–65%
I₂, HNO₃AcOH, reflux, 6 hIodination at naphtho C-3 and thiazole C-530–40%

Key Findings :

  • Bromination with NBS in DMF selectively targets the phenoxybenzamide’s para position due to steric hindrance from the naphtho groups.

  • Iodination under acidic conditions leads to partial decomposition, necessitating precise stoichiometric control.

Reduction Reactions

The amide and carbamate groups can undergo reduction under specific conditions, producing amine intermediates.

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 8 hReduction of amide to amine70–75%
H₂ (1 atm), Pd/CEtOH, 25°C, 12 hPartial reduction of naphtho aromatic system50–55%
BH₃·THF0°C → RT, 6 hSelective reduction of carbamate to methylene amine65%

Mechanistic Insights :

  • LiAlH₄ reduces the carbamoyl group to a methylene amine while preserving the thiazole ring’s integrity.

  • Catalytic hydrogenation preferentially saturates the naphtho group over the thiazole due to resonance stabilization.

Hydrolysis Reactions

Amide and ester functionalities are prone to hydrolysis under acidic or basic conditions:

Conditions Reagent Product Applications
6 M HCl, reflux, 24 hH₂OCleavage of amide to carboxylic acid and aminePrecursor for salt formation
NaOH (2 M), EtOH, 70°CHydrolysis of phenoxybenzamide to phenolic acidFunctionalization for assays

Research Note :
Hydrolysis under basic conditions (NaOH/EtOH) generates a phenolic acid derivative, which has been utilized in solubility studies for pharmacological screening.

Cyclization and Cross-Coupling

The compound’s structure supports transition-metal-catalyzed cross-coupling and intramolecular cyclization:

Reaction Type Catalyst/Reagent Conditions Product
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 hBiaryl derivatives
Ullmann couplingCuI, 1,10-phenanthrolineDMSO, 120°C, 24 hNaphthothiazole dimer
Intramolecular cyclizationPPA, 140°CFused polycyclic systemEnhanced π-conjugation for optoelectronic studies

Example from Analogous Synthesis :
A related naphthoimidazopyrimidinone derivative underwent cyclization using polyphosphoric acid (PPA) at 140°C to form a fused tetracyclic system . Similar conditions could apply to this compound.

Functional Group Interconversion

The carbamoyl group participates in nucleophilic acyl substitution:

Reagent Conditions Product
SOCl₂Reflux, 4 hConversion to acyl chloride
R-NH₂ (primary amine)DCM, RT, 12 hAmide derivatives for SAR studies

Key Application :
Acyl chloride intermediates enable rapid diversification for structure-activity relationship (SAR) profiling.

Oxidation Reactions

The naphtho group undergoes oxidation to quinones under strong oxidizing conditions:

Reagent Conditions Product Biological Relevance
KMnO₄, H₂SO₄60°C, 6 hNaphthoquinone derivativeEnhanced redox activity
CrO₃, AcOHRT, 24 hEpoxidation of aromatic ringsProbing metabolic pathways

Note :
Quinone derivatives exhibit increased cytotoxicity in tumor cell lines, aligning with studies on thiazole-based anticancer agents.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of naphthothiazole derivatives. For instance, compounds derived from naphthothiazole were evaluated by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines. The results indicated that several naphthothiazole derivatives exhibited significant cytotoxicity against various cancer types. Specifically, compounds containing the naphthothiazole structure demonstrated potent activity and could serve as scaffolds for developing new anticancer agents .

CompoundCancer TypeIC50 (µM)
3aBreast5.2
3bLung4.8
3cColon6.0

Antimicrobial Activity

The antimicrobial properties of naphthothiazole derivatives have also been extensively studied. Research indicates that these compounds possess significant activity against both bacterial and fungal pathogens. For example, a study showed that naphthothiazoles exhibited antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans at low concentrations .

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBacterial1 µg/mL
S. aureusBacterial0.5 µg/mL
A. nigerFungal2 µg/mL
C. albicansFungal1 µg/mL

Antiparasitic Properties

Recent research has also explored the antiparasitic effects of naphthothiazole derivatives against Leishmania species. A study found that synthesized compounds demonstrated potent activity against promastigotes of Leishmania braziliensis, with minimal cytotoxicity to mammalian macrophages at effective concentrations . This suggests that these compounds could be developed into therapeutic agents for treating leishmaniasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of naphthothiazole derivatives is crucial for optimizing their biological activities. Modifications in the substituents on the naphthothiazole core can significantly influence their potency and selectivity towards different biological targets. For example, introducing various amine groups has been shown to enhance antimicrobial activity while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural differences among analogous compounds lie in:

Core Heterocycles: Naphthothiazole vs. Isomerism: highlights 3,5-dimethoxy-N-{naphtho[1,2-d]thiazol-2-yl}benzamide, where the thiazole is fused at the [1,2-d] position of naphthalene. Isomeric variations alter electronic distribution and steric bulk, impacting binding specificity .

Linker Groups: Phenoxy vs. Carbamoyl vs. Sulfamoyl: Unlike sulfamoyl-containing compounds (), the carbamoyl group in the target compound may reduce acidity but maintain hydrogen-bonding capacity .

Substituents: Dual Naphthothiazole vs. Single Heterocycle: The dual naphthothiazole design (target) is unique compared to mono-heterocyclic derivatives (), likely increasing molecular weight (MW ~600–650 g/mol) and lipophilicity (clogP ~5–6), which may affect bioavailability .

Pharmacological and Physicochemical Properties

Property Target Compound Naphtho[2,3-d]thiazole-diones () Benzothiazole-carbamothioamides ()
Molecular Weight (g/mol) ~620–650 (estimated) 350–400 300–350
clogP ~5.5 (predicted) 2.5–3.5 3.0–4.0
Aqueous Solubility Low (due to high lipophilicity) Moderate (dione groups enhance polarity) Low to moderate
Reported Bioactivity Not explicitly stated Antifungal/antimicrobial (MIC: 2–8 µg/mL) GPCR ligand potential (bioactivity scores)
  • Antimicrobial Activity : The target compound’s naphthothiazole moieties may mimic ’s derivatives, which inhibit Candida albicans via membrane disruption . However, its larger size could limit penetration compared to smaller dione analogs.
  • Anti-inflammatory Potential: Triazole-thiazoles () show COX-2 inhibition (IC₅₀ ~10 µM); the target’s rigidity may enhance selectivity but reduce solubility .

Computational and Spectral Insights

  • Docking Studies : ’s compound 9c (naphthothiazole analog) showed strong binding to α-glucosidase (ΔG = −9.2 kcal/mol) via π-π stacking and hydrogen bonds . The target compound’s dual naphthothiazoles may achieve superior affinity but require validation.
  • Spectroscopic Confirmation : IR and NMR data () confirm thiazole ring formation (C=S stretch at ~1240–1255 cm⁻¹) and amide linkages (N–H stretch ~3150–3400 cm⁻¹), critical for structural validation .

Biological Activity

N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, particularly focusing on its cytotoxicity, antimicrobial activity, and anti-parasitic effects.

Synthesis and Structural Characteristics

The synthesis of naphthothiazole derivatives typically involves the reaction of naphthalene derivatives with thiazole-containing compounds. This compound features a complex structure that integrates naphtho[2,1-d][1,3]thiazole moieties known for their biological activity.

Antileishmanial Activity

Recent studies have indicated that compounds with naphthothiazole structures exhibit significant antileishmanial activity. In particular, the synthesized derivatives demonstrated potent effects against Leishmania (Viannia) braziliensis promastigotes and amastigotes. The compounds reduced the survival index of these parasites in mammalian macrophages without exhibiting cytotoxic effects on the host cells at concentrations significantly higher than their effective concentrations (EC50) for the parasites. This suggests a selective action that could be harnessed for therapeutic applications in treating leishmaniasis .

Antimicrobial Properties

The antimicrobial properties of naphtho[2,1-d][1,3]thiazole derivatives have been documented extensively. For instance, certain derivatives showed promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the naphthothiazole scaffold can enhance antibacterial efficacy. Compounds with bulky hydrophobic groups were particularly effective against these pathogens .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of naphthothiazole derivatives has been evaluated against multiple cancer cell lines. Notably, some compounds displayed GI50 values in the low micromolar range across the NCI-60 cancer cell panel. This suggests that these compounds could serve as lead candidates for further development in cancer therapy . The mechanism of action may involve the inhibition of critical cellular pathways or direct interference with DNA replication mechanisms.

Case Studies

StudyCompound TestedBiological ActivityResults
Naphthothiazole DerivativesAntileishmanialPotent activity against Leishmania with low cytotoxicity to host cells
Naphtho[2,1-d][1,3]thiazoleAntimicrobialEffective against E. coli and S. aureus
Various NaphthothiazolesCytotoxicityGI50 values ranging from 1.4 to 4.2 µM in cancer cell lines

The mechanisms underlying the biological activities of naphthothiazole derivatives are diverse:

  • Antileishmanial Activity : Likely involves disruption of parasite metabolism and survival mechanisms within host macrophages.
  • Antimicrobial Action : May result from interference with bacterial cell wall synthesis or function.
  • Cytotoxic Effects : Potentially through induction of apoptosis or cell cycle arrest in cancer cells.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting acyl halides (e.g., benzoyl chloride) with amines under dry pyridine or DMF, monitored via TLC .
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones in acidic/basic conditions, requiring inert atmospheres to prevent oxidation .
  • Purification : Use of preparative TLC or recrystallization (e.g., ethyl acetate/hexane mixtures) to achieve >98% purity . Key conditions: Temperature (reflux for 6–24 hours), solvent choice (dry acetonitrile or ethanol), and stoichiometric control of reagents (e.g., 1.1 eq Lawesson’s reagent for thioamide conversion) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amide/thiazole connectivity (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% in optimized syntheses) and detects impurities from side reactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 369.4000 for related thiazoles) .

Q. What are the common reactivity patterns of this compound in further derivatization?

The thiazole and benzamide moieties enable:

  • Electrophilic substitution : Nitration or halogenation at electron-rich aromatic positions (e.g., using HNO3_3/H2_2SO4_4) .
  • Reductive amination : Conversion of nitro groups to amines (NaBH4_4/Pd-C) for bioactivity optimization .
  • Thioamide-thiazole cyclization : Lawesson’s reagent introduces sulfur atoms for enhanced binding in enzyme inhibition studies .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Structural analogs : Minor substituent changes (e.g., methoxy vs. methylthio groups) alter lipophilicity and target binding .
  • Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) impact IC50_{50} values . Methodological resolution :
  • Replicate assays under standardized conditions (e.g., CLSI guidelines).
  • Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogs with target enzymes (e.g., DNA gyrase) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions; switch to dichloromethane for sensitive steps .
  • Catalyst screening : Cu(I)/proline systems improve Ullmann-type couplings for aryl ether formation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent libraries : Synthesize analogs with varied substituents (e.g., -OCH3_3, -CF3_3, -NO2_2) at the benzamide or naphthothiazole positions .
  • Biological profiling : Test analogs against panels of kinase or protease targets to identify selectivity trends .
  • Computational modeling : Combine molecular dynamics (MD) and QSAR to predict bioactivity and guide synthesis .

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